molecular formula C16H26BrClOSi B6595077 (4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane CAS No. 1799612-12-6

(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane

Cat. No.: B6595077
CAS No.: 1799612-12-6
M. Wt: 377.8 g/mol
InChI Key: NMBZQSBUWADMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane is an organosilicon compound with the molecular formula C16H26BrClOSi and a molecular weight of 377.82 g/mol . This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane typically involves the reaction of 4-bromo-2-chloro-3-methylphenol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce quinones or other oxidized compounds.

Scientific Research Applications

(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane is unique due to its specific combination of bromine, chlorine, and triisopropylsilyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane is a silane compound with potential biological activities. Its structure suggests it may interact with various biological targets, leading to a range of pharmacological effects. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H25BrClOSi\text{C}_{15}\text{H}_{25}\text{Br}\text{Cl}\text{O}\text{Si}

This compound features a brominated phenoxy group attached to a triisopropylsilane moiety, which may influence its solubility and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to integrate into cellular membranes and interact with various biomolecules. Possible mechanisms include:

  • Membrane Interaction : The silane group may enhance membrane permeability, facilitating the transport of the compound across lipid bilayers.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially through competitive binding at active sites .
  • Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, affecting cellular responses to external stimuli.

Antiinflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In vivo studies have shown that it can reduce edema in animal models, suggesting its potential as an anti-inflammatory agent. For instance, a study reported a significant reduction in carrageenan-induced paw edema in rats treated with this compound .

Antiproliferative Effects

The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, it was found to reduce cell viability in HeLa and A549 cells, indicating its potential use in cancer therapy .

Case Studies

  • Anti-inflammatory Effects : In a study involving carrageenan-induced inflammation in rats, this compound demonstrated a dose-dependent reduction in paw swelling, providing evidence for its anti-inflammatory efficacy .
  • Cancer Cell Inhibition : A separate study assessed the compound's effects on human lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cells. The results indicated IC50 values of 226 µg/mL and 242.52 µg/mL, respectively, showcasing its antiproliferative potential against these cancer types .

Data Tables

Biological Activity Observed Effect Reference
Anti-inflammatoryReduction in paw edema
Antiproliferative (HeLa cells)IC50 = 226 µg/mL
Antiproliferative (A549 cells)IC50 = 242.52 µg/mL

Properties

IUPAC Name

(4-bromo-2-chloro-3-methylphenoxy)-tri(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BrClOSi/c1-10(2)20(11(3)4,12(5)6)19-15-9-8-14(17)13(7)16(15)18/h8-12H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBZQSBUWADMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)O[Si](C(C)C)(C(C)C)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157748
Record name Benzene, 1-bromo-3-chloro-2-methyl-4-[[tris(1-methylethyl)silyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799612-12-6
Record name Benzene, 1-bromo-3-chloro-2-methyl-4-[[tris(1-methylethyl)silyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799612-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-chloro-2-methyl-4-[[tris(1-methylethyl)silyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.